(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione

Vue d'ensemble

Description

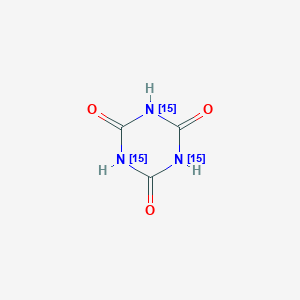

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione is a stable isotope-labeled compound of cyanuric acid, where the nitrogen atoms are replaced with the isotope nitrogen-15. Cyanuric acid itself is a white, odorless crystalline solid with the chemical formula C3H3N3O3. It is widely used in various industrial applications, including as a precursor for bleaches, disinfectants, and herbicides .

Méthodes De Préparation

The synthesis of cyanuric acid-15N3 typically involves the incorporation of nitrogen-15 into the cyanuric acid molecule. One common method is the thermal decomposition of urea, which releases ammonia that reacts to form cyanuric acid. This process can be adapted to use nitrogen-15 labeled urea to produce cyanuric acid-15N3 . The reaction conditions often include high temperatures around 175°C to facilitate the decomposition and subsequent polymerization reactions .

Analyse Des Réactions Chimiques

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation and Reduction: Cyanuric acid can be oxidized to form cyanuric chloride, which can further react to form other derivatives.

Substitution Reactions: It can undergo N-halogenation, alkylation, esterification, and salt formation reactions. Common reagents include halogens, alkylating agents, and acids.

Addition Reactions: Cyanuric acid reacts with epoxides to form hydroxyalkyl isocyanurates. For example, reacting with ethylene oxide yields tris(2-hydroxyethyl) isocyanurate.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticoccidial Activity

One of the notable applications of triazine derivatives is in veterinary medicine. Specifically, certain triazine compounds exhibit coccidiocidal action against various stages of the life cycle of coccidia, making them valuable as anticoccidial therapeutics. Research has demonstrated that these compounds can effectively damage intracellular developmental stages during the schizogony and gametogony phases of coccidia .

Biological Activity Screening

Triazine derivatives can be synthesized to create libraries of compounds that can be screened for biological activity. The synthesis of 1,3-disubstituted and 1,3,5-trisubstituted triazine compounds allows for the exploration of diverse biological activities. These compounds have shown potential in various assays for their pharmacological properties .

Environmental Science

Ames Mutagenicity Testing

The compound has been evaluated for its mutagenic potential using the Ames test under the OECD QSAR Assessment Framework. This framework allows researchers to predict the genotoxicity of chemicals based on quantitative structure-activity relationship (QSAR) models. The results indicated that certain triazine derivatives could be classified as mutagenic or equivocal based on their structural characteristics and predicted interactions .

Chemical Safety Assessments

The presence of triazine compounds in various formulations necessitates their evaluation for safety and environmental impact. Regulatory bodies utilize QSAR models to assess the risk associated with these chemicals, ensuring compliance with safety standards and guiding regulatory decisions .

Materials Science

Fluorescent Dyes for Bio-imaging

Recent studies have explored the use of triazine derivatives as fluorescent dyes for bio-imaging applications. The incorporation of polarizable sulfur atoms into the triazine structure enhances its nonlinear optical (NLO) properties. This enhancement leads to improved two-photon absorption characteristics suitable for advanced imaging techniques in biological systems .

Synthesis and Characterization

The synthesis of novel thioisocyanurate derivatives from triazine compounds has been reported. These derivatives have been characterized using various spectroscopic techniques to understand their structural properties and potential applications in materials science .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of cyanuric acid-15N3 involves its interaction with various molecular targets. In alkaline solutions, it forms salts that favor the hydroxytautomer. It can also react with ammonia under pressure and with a catalyst to produce melamine . The nucleophilic isocyanurate nitrogen atom often attacks positively polarized carbon atoms, leading to trisubstituted products .

Comparaison Avec Des Composés Similaires

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione can be compared with other similar compounds such as:

Cyanuric acid-13C3,15N3:

Cyanuric chloride: This derivative is used in the synthesis of various cyanuric acid derivatives and has different reactivity due to the presence of chlorine atoms.

This compound stands out due to its specific isotopic labeling, which provides unique advantages in tracing and studying nitrogen-related processes in various scientific fields.

Activité Biologique

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione, also known as triallyl isocyanurate or 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer potential and enzyme inhibitory activities.

- Molecular Formula : C12H15N3O3

- Molecular Weight : 249.27 g/mol

- CAS Number : 1025-15-6

- IUPAC Name : 1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione

Biological Activity Overview

The biological activity of this compound has been explored in various studies highlighting its potential as an anticancer agent and an inhibitor of specific enzymes involved in cancer progression.

Anticancer Activity

Recent research indicates that derivatives of the triazine core exhibit significant anticancer properties. The compound's ability to selectively target cancer cells while minimizing toxicity to normal cells is particularly noteworthy.

Mechanism of Action :

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in tumorigenesis. For instance:

Enzyme Inhibition Data

The following table summarizes the enzyme inhibition activity of this compound based on recent studies:

| Enzyme Target | Inhibition Rate (%) | Concentration (µM) | IC50 (µM) |

|---|---|---|---|

| Phosphorylated Tyrosine Kinase | 94.4 | 10 | 14.85 (MCF-7) |

| Phosphorylated Tyrosine Kinase | 96.4 | 10 | 9.23 (TPC-1) |

| Phosphorylated Tyrosine Kinase | 98.6 | 10 | 12.5 (MCF-7) |

Case Studies

Several case studies have illustrated the effectiveness of triazine derivatives in clinical settings:

- Study on MCF-7 Cells : A study demonstrated that compounds derived from triazine showed substantial cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 10 to 15 µM .

- Animal Models : In vivo studies using murine models have shown promising results where triazine derivatives significantly reduced tumor size and improved survival rates compared to control groups .

Propriétés

IUPAC Name |

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSLODLOARCGLH-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=O)[15NH]C(=O)[15NH]C(=O)[15NH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.